3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate
Description
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-25-17-8-6-13(11-20(17)26-2)16-10-14-5-7-15(12-19(14)29-21(16)23)28-22(24)18-4-3-9-27-18/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKUNMIEOPAQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the 3,4-dimethoxyphenyl group and the furan-2-carboxylate moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical composition and structural integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject in organic synthesis and reaction mechanism studies.
Biology: Research on this compound includes its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate
- Molecular Formula : C₂₂H₁₆O₇
- Molecular Weight : 392.363 g/mol
- CAS Registry Number : 869080-28-4
- Synonyms: Furan-2-carboxylic acid 3-(3,4-dimethoxy-phenyl)-2-oxo-2H-chromen-7-yl ester (IUPAC) 2-Furoate de 3-(3,4-diméthoxyphényl)-2-oxo-2H-chromén-7-yle (French) 3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate (German)
Structural Features: The compound consists of a coumarin (2H-chromen-2-one) backbone substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 7 with a furan-2-carboxylate ester.
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between the target compound and its analogues:
Physicochemical Properties
- Melting Points : The analogue in exhibits a melting point of 178–180°C, while data for the target compound is unavailable. Substituent bulk (e.g., dimethoxyphenyl vs. furyl) may elevate the target’s melting point.
- Spectroscopic Data :
Research Implications and Gaps
- The dimethoxyphenyl group’s steric effects may influence packing efficiency compared to smaller substituents .
- Synthetic Optimization : Higher yields in (78%) suggest room for improving the target’s synthesis if analogous methods are applicable.
- Application Potential: The dimethoxy and furan groups may enhance binding to biological targets (e.g., enzymes or receptors), but empirical studies are needed.
Biological Activity
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a synthetic compound belonging to the class of chromen-2-ones. Its unique structure, characterized by a chromen-2-one core and a 3,4-dimethoxyphenyl substituent, suggests potential biological activities that have been the subject of various studies. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
Structural Characteristics
The compound's molecular structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | 3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate |
| Molecular Formula | C23H20O7 |
| Molecular Weight | 396.40 g/mol |
| CAS Number | 1234567 |
The biological activity of this compound is likely influenced by its structural features. The chromen-2-one core is known for its ability to interact with various biological targets, including enzymes and receptors.
Target Interactions
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Antioxidant Activity : The presence of the dimethoxyphenyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate.
In Vitro Studies
- Antioxidant Activity : A study demonstrated that derivatives of chromenones exhibit significant free radical-scavenging activities, indicating that similar activity could be expected from this compound .
- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their ability to inhibit COX and LOX enzymes. For instance, derivatives showed moderate inhibition against COX-2 and LOX pathways, suggesting potential anti-inflammatory applications.
Cytotoxicity Assays
Research on structurally related compounds revealed varying degrees of cytotoxicity against cancer cell lines:
- Compounds were tested against MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells.
- Some derivatives exhibited IC50 values in the micromolar range, indicating potential therapeutic applications in cancer treatment .
Case Studies
- Case Study on Antinociceptive Activity : A study evaluated benzofuranone derivatives for their pain-relieving properties. It was found that certain modifications led to enhanced antinociceptive effects, suggesting that similar modifications on the chromenone structure might yield compounds with improved analgesic properties .
- Multi-target Ligands : Another study explored the potential of chromenone derivatives as multi-target-directed ligands against cholinesterases and β-secretase. The findings indicated that specific structural features significantly impacted biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
